molecular formula C20H19N3O4 B2469459 Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034429-34-8

Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2469459
CAS No.: 2034429-34-8
M. Wt: 365.389
InChI Key: SZQYDQXWFSLXAU-UHFFFAOYSA-N
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Description

Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a unique structure combining a benzyl group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions involving amination and carbamate formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired compound specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-(((5-(pyridin-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
  • Benzyl (2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Uniqueness

Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

benzyl N-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(12-23-20(25)27-13-15-4-2-1-3-5-15)22-10-16-8-18(11-21-9-16)17-6-7-26-14-17/h1-9,11,14H,10,12-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQYDQXWFSLXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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